molecular formula C13H11BrO4 B2516032 propan-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate CAS No. 81308-89-6

propan-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2516032
CAS No.: 81308-89-6
M. Wt: 311.131
InChI Key: ZOPFZOGPAOLXBH-UHFFFAOYSA-N
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Description

Propan-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes, also known as benzopyrans, are a group of oxygen-containing heterocycles that exhibit a wide range of biological activities. This particular compound is characterized by the presence of a bromine atom at the 6th position, an oxo group at the 2nd position, and a carboxylate ester group at the 3rd position of the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of propan-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl ester group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Biological Activity

Propan-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene backbone with a bromine atom at the 6th position and an isopropyl ester at the 3rd position. Its molecular formula is C12H11BrO4C_{12}H_{11}BrO_4, which contributes to its unique biological properties.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, including pancreatic lipase, which is crucial for fat digestion. This inhibition can lead to reduced triglyceride absorption and potential applications in weight management and obesity treatment.
  • Antimicrobial Activity : Similar compounds within the chromene class have demonstrated significant antimicrobial properties. For instance, derivatives have been effective against various bacterial strains due to their ability to disrupt microbial cell functions .
  • Anticancer Potential : Research indicates that chromene derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of specific signaling pathways.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological Activity Description Reference
AntimicrobialEffective against various bacterial strains, potentially disrupting cell functions.
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth.
Enzyme InhibitionInhibits pancreatic lipase, reducing triglyceride absorption.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various chromene derivatives, including this compound. The results indicated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating potent activity .
  • Anticancer Mechanisms : In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in human cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to increased apoptosis rates.
  • Weight Management Applications : Research on enzyme inhibition has highlighted its potential role in weight management by reducing fat absorption through pancreatic lipase inhibition. This suggests a therapeutic avenue for obesity treatment.

Properties

IUPAC Name

propan-2-yl 6-bromo-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO4/c1-7(2)17-12(15)10-6-8-5-9(14)3-4-11(8)18-13(10)16/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPFZOGPAOLXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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